molecular formula C23H26O7S B2972409 3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one CAS No. 866347-91-3

3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one

Cat. No. B2972409
CAS RN: 866347-91-3
M. Wt: 446.51
InChI Key: XRPFHQLGLOCONQ-UHFFFAOYSA-N
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Description

3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one, commonly known as DHCH, is a synthetic compound that has gained a lot of attention from the scientific community due to its potential therapeutic applications. DHCH is a member of the chromone family and has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

Advantages and Limitations for Lab Experiments

DHCH has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. DHCH is also stable and can be stored for long periods of time without degradation. However, DHCH has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. In addition, DHCH has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on DHCH. One area of research is to further elucidate the mechanism of action of DHCH. This will help to identify new therapeutic targets and improve the efficacy of DHCH. Another area of research is to investigate the potential of DHCH as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, research on the safety and efficacy of DHCH in humans is needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of DHCH involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 6-hexyl-7-hydroxy-2H-chromen-2-one in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of DHCH with good purity.

Scientific Research Applications

DHCH has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. DHCH has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, DHCH has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)sulfonyl-6-hexyl-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O7S/c1-4-5-6-7-8-15-11-16-12-22(23(25)30-20(16)14-18(15)24)31(26,27)17-9-10-19(28-2)21(13-17)29-3/h9-14,24H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPFHQLGLOCONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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